molecular formula C11H7N3O3S B2522680 3-Nitro-4-(pyrimidin-2-ylsulfanyl)benzaldehyde CAS No. 663206-26-6

3-Nitro-4-(pyrimidin-2-ylsulfanyl)benzaldehyde

Cat. No.: B2522680
CAS No.: 663206-26-6
M. Wt: 261.26
InChI Key: ZCCDTCNRWIVGKG-UHFFFAOYSA-N
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Description

3-Nitro-4-(pyrimidin-2-ylsulfanyl)benzaldehyde: is an organic compound with the molecular formula C11H7N3O3S and a molecular weight of 261.26 g/mol . This compound is characterized by the presence of a nitro group, a pyrimidinylsulfanyl group, and an aldehyde group attached to a benzene ring. It is commonly used in biochemical research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-(pyrimidin-2-ylsulfanyl)benzaldehyde typically involves the nitration of 4-(pyrimidin-2-ylsulfanyl)benzaldehyde. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the nitration process and prevent over-nitration .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Nitro-4-(pyrimidin-2-ylsulfanyl)benzaldehyde is widely used in scientific research due to its unique chemical properties. It is utilized in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein modifications.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Nitro-4-(pyrimidin-2-ylsulfanyl)benzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to modifications that affect their function .

Comparison with Similar Compounds

Uniqueness: 3-Nitro-4-(pyrimidin-2-ylsulfanyl)benzaldehyde is unique due to the presence of both the nitro and pyrimidinylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3-nitro-4-pyrimidin-2-ylsulfanylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O3S/c15-7-8-2-3-10(9(6-8)14(16)17)18-11-12-4-1-5-13-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCDTCNRWIVGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SC2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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